4-Amino-2-(5,7-dimethyl-1,3-benzoxazol-2-yl)-6-methylphenol
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Overview
Description
4-Amino-2-(5,7-dimethyl-1,3-benzoxazol-2-yl)-6-methylphenol is a complex organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of amino and hydroxyl functional groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(5,7-dimethyl-1,3-benzoxazol-2-yl)-6-methylphenol typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-5,7-dimethylbenzoxazole with 4-hydroxy-3-methylbenzaldehyde under acidic conditions. The reaction is followed by reduction and amination steps to introduce the amino group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(5,7-dimethyl-1,3-benzoxazol-2-yl)-6-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Halogenating agents like bromine or chlorine can be used under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated benzoxazole compounds.
Scientific Research Applications
4-Amino-2-(5,7-dimethyl-1,3-benzoxazol-2-yl)-6-methylphenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its stable chromophore.
Mechanism of Action
The mechanism of action of 4-Amino-2-(5,7-dimethyl-1,3-benzoxazol-2-yl)-6-methylphenol involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity. The presence of amino and hydroxyl groups allows it to form hydrogen bonds and interact with various biomolecules, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyphenyl)benzoxazole: Similar structure but lacks the amino and methyl groups.
4-(5-Chloro-1,3-benzoxazol-2-yl)phenylamine: Contains a chloro group instead of methyl groups.
Uniqueness
4-Amino-2-(5,7-dimethyl-1,3-benzoxazol-2-yl)-6-methylphenol is unique due to the presence of both amino and hydroxyl groups, which enhance its reactivity and potential applications. The dimethyl substitution on the benzoxazole ring also contributes to its distinct chemical and physical properties.
Properties
IUPAC Name |
4-amino-2-(5,7-dimethyl-1,3-benzoxazol-2-yl)-6-methylphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-8-4-10(3)15-13(5-8)18-16(20-15)12-7-11(17)6-9(2)14(12)19/h4-7,19H,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DETYUHACMILWIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(O2)C3=C(C(=CC(=C3)N)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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